molecular formula C25H30N4O5 B2928074 1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane CAS No. 1189909-41-8

1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane

Cat. No. B2928074
CAS RN: 1189909-41-8
M. Wt: 466.538
InChI Key: MCEZLXRZQOQHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure, which makes it an ideal candidate for use in various biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds bearing the 1,3,4-oxadiazole moiety, including variations with piperidine-1-ylsulfonyl groups, have been synthesized and evaluated for their biological activities. Specifically, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were prepared and screened for butyrylcholinesterase (BChE) enzyme inhibition. Molecular docking studies were also conducted to assess the binding affinity and orientation of these compounds in the active sites of the human BChE protein, identifying key amino acid residues involved in ligand stabilization (Khalid et al., 2016).

Antimicrobial Properties

Another research focus has been on the antimicrobial properties of 1,3,4-oxadiazole bearing compounds. N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antibacterial Activity of Acetamide Derivatives

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores also demonstrates the compound's application in combating bacterial infections. These derivatives have shown to be moderate inhibitors against a variety of bacterial strains, with certain compounds exhibiting potent antibacterial activity (Iqbal et al., 2017).

Enzyme Inhibition for Alzheimer’s Disease

A series of N-substituted derivatives were synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the compound's potential in therapeutic applications related to neurodegenerative disorders. These derivatives were assessed for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment (Rehman et al., 2018).

Glycine Transporter 1 (GlyT1) Inhibitors

Derivatives of the compound were identified as novel inhibitors of Glycine Transporter 1 (GlyT1), suggesting its utility in the development of treatments for disorders associated with glycine transport, such as schizophrenia. Modifications to the compound structure, such as replacing the piperidine with an azepane, resulted in a modest increase in potency (Varnes et al., 2010).

properties

IUPAC Name

4-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-31-21-13-19-20(14-22(21)32-2)27-16-18(15-26)23(19)28-7-3-17(4-8-28)24(30)29-9-5-25(6-10-29)33-11-12-34-25/h13-14,16-17H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEZLXRZQOQHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.